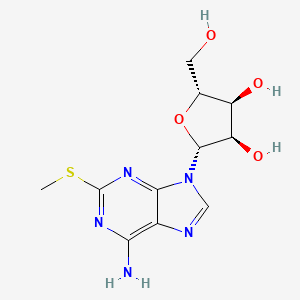

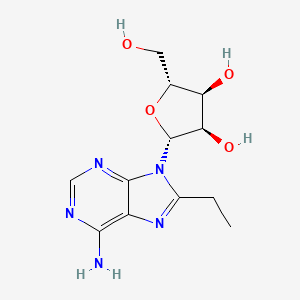

2-メチルチオアデノシン

概要

説明

2-Methylthioadenosine is a naturally occurring sulfur-containing nucleoside found in various species, including prokaryotes, yeast, plants, and higher eukaryotes . It plays a significant role in cellular metabolism and has been studied for its potential therapeutic applications, particularly in cancer and neurological diseases .

科学的研究の応用

2-Methylthioadenosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It plays a role in cellular signaling and metabolism.

Industry: It is used in the production of pharmaceuticals and as a research tool in biochemical studies.

作用機序

2-メチルチオアデノシンは、いくつかのメカニズムを通じてその効果を発揮します。

分子標的: それは、メチルトランスフェラーゼなどのメチル化プロセスに関与する酵素を標的としています。

類似の化合物:

アデノシン: メチルチオ基のない親ヌクレオシド。

S-アデノシルメチオニン: メチル化反応に関与する関連化合物。

メチルチオアデノシンホスホリラーゼ: 2-メチルチオアデノシンを代謝する酵素.

独自性: 2-メチルチオアデノシンは、硫黄含有のメチルチオ基によって独特であり、これは独特の化学的および生物学的特性を付与します。 それは、細胞代謝と治療の可能性において、そのアナログとは共有されていない特定の役割を果たします .

生化学分析

Biochemical Properties

2-Methylthioadenosine is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the key enzymes it interacts with is methylthioadenosine phosphorylase, which catalyzes the phosphorolysis of 2-Methylthioadenosine to adenine and 5-methylthioribose-1-phosphate . This interaction is essential for the methionine salvage pathway, allowing the recycling of methionine from 2-Methylthioadenosine. Additionally, 2-Methylthioadenosine has been shown to inhibit the activity of certain protein arginine methyltransferases, affecting the methylation of arginine residues in proteins .

Cellular Effects

2-Methylthioadenosine has been observed to exert various effects on different cell types and cellular processes. In melanoma cells, it has been demonstrated to inhibit cell proliferation and induce apoptosis . This compound also influences cell signaling pathways, such as the Akt and S6 ribosomal protein pathways, leading to the down-regulation of cyclin D1 and inhibition of cell cycle progression . Furthermore, 2-Methylthioadenosine affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of 2-Methylthioadenosine involves its interaction with specific biomolecules and enzymes. It binds to methylthioadenosine phosphorylase, facilitating the breakdown of 2-Methylthioadenosine into adenine and 5-methylthioribose-1-phosphate . This reaction is crucial for the methionine salvage pathway. Additionally, 2-Methylthioadenosine inhibits the activity of protein arginine methyltransferases, leading to reduced methylation of arginine residues in proteins . This inhibition affects various cellular processes, including gene expression and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylthioadenosine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Methylthioadenosine is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term exposure to 2-Methylthioadenosine has been associated with sustained inhibition of cell proliferation and induction of apoptosis in various cell types . These effects are particularly pronounced in cancer cells, where 2-Methylthioadenosine has shown potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 2-Methylthioadenosine vary with different dosages in animal models. At lower doses, it has been observed to promote neuroprotection and remyelination in models of inflammation and demyelination . At higher doses, 2-Methylthioadenosine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-Methylthioadenosine is involved in the methionine salvage pathway, where it is converted to adenine and 5-methylthioribose-1-phosphate by methylthioadenosine phosphorylase . This pathway is essential for the recycling of methionine and the maintenance of cellular methionine levels. Additionally, 2-Methylthioadenosine can influence other metabolic pathways, such as polyamine biosynthesis and the folate cycle, by modulating the availability of key metabolites .

Transport and Distribution

The transport and distribution of 2-Methylthioadenosine within cells and tissues are mediated by specific transporters and binding proteins. It is transported across the plasma membrane by nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, 2-Methylthioadenosine can interact with various binding proteins that influence its localization and accumulation. These interactions are crucial for the proper functioning of 2-Methylthioadenosine in cellular processes.

Subcellular Localization

2-Methylthioadenosine is localized in various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In the nucleus, 2-Methylthioadenosine can interact with transcription factors and other regulatory proteins, affecting gene expression and other nuclear processes . In the cytoplasm, it participates in metabolic reactions and signaling pathways that are essential for cellular function.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthioadenosine typically involves the methylation of adenosine. One common method includes the reaction of adenosine with methyl iodide in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of 2-Methylthioadenosine may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound. These methods can be more cost-effective and environmentally friendly compared to traditional chemical synthesis .

化学反応の分析

Types of Reactions: 2-Methylthioadenosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its parent nucleoside, adenosine.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Adenosine.

Substitution: Various substituted adenosine derivatives.

類似化合物との比較

Adenosine: The parent nucleoside without the methylthio group.

S-Adenosylmethionine: A related compound involved in methylation reactions.

Methylthioadenosine Phosphorylase: An enzyme that metabolizes 2-Methylthioadenosine.

Uniqueness: 2-Methylthioadenosine is unique due to its sulfur-containing methylthio group, which imparts distinct chemical and biological properties. It has specific roles in cellular metabolism and therapeutic potential that are not shared by its analogs .

特性

IUPAC Name |

2-(6-amino-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S/c1-21-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDEAZTAFKOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961410 | |

| Record name | 2-(Methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4105-39-9 | |

| Record name | NSC36900 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-methylthioadenosine primarily acts as an agonist or antagonist at purinergic receptors, specifically various subtypes of the P2Y family. [, , , , , , , , , ] Its binding to these receptors triggers a cascade of intracellular signaling events, often involving G proteins and downstream effectors like phospholipase C. [, , , , ] Depending on the specific receptor subtype and cell type, this can lead to diverse physiological responses such as smooth muscle contraction or relaxation, neurotransmitter release, ion channel modulation, and regulation of cellular functions like glycogen metabolism. [, , , , ]

ANone: 2-Methylthioadenosine is a purine nucleoside featuring a methylthio group at the 2-position of the adenine base.

A: 2-Methylthioadenosine is not inherently catalytic. It acts as a ligand for purinergic receptors, modulating their activity rather than directly catalyzing chemical reactions. [, , , , , , , , , ]

A: Yes, computational chemistry techniques have been employed to study 2-methylthioadenosine, particularly in the context of its interaction with the P2Y1 receptor. [] Molecular docking and molecular dynamics simulations can provide insights into the binding mode of 2-methylthioadenosine within the receptor's binding pocket, aiding in understanding its structure-activity relationships and potentially guiding the design of novel P2Y1 receptor modulators.

A: Research indicates that modifications to the 2-methylthioadenosine structure can significantly impact its activity, potency, and selectivity for different P2Y receptor subtypes. [, , ] For instance, the presence of a methylthio group at the 2-position is crucial for its activity at certain P2Y receptors, like the canine P2Y11 receptor. [] Modifications to the phosphate chain, such as replacing oxygen atoms with methylene groups, can also affect potency and the kinetics of receptor interaction. [] Additionally, subtle structural variations can lead to shifts in agonist versus antagonist behavior at the same receptor subtype. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-{[2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1229758.png)

![3-[4-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-oxo-[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B1229759.png)

![1-[4-(2-Fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone](/img/structure/B1229764.png)

![(1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B1229768.png)